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Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B14013411 Get Quote

An In-depth Whitepaper on the Ecto-ATPase Inhibitor as a Research Tool

Introduction

ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine

triphosphate), is a structural analog of adenosine triphosphate (ATP) widely utilized in

biomedical research.[1][2][3] It functions as a competitive inhibitor of ectonucleotidases, a

group of cell surface enzymes that hydrolyze extracellular nucleotides like ATP and adenosine

diphosphate (ADP).[4][5][6] By preventing the degradation of these signaling molecules,

ARL67156 serves as an invaluable tool for studying purinergic signaling pathways, where

extracellular ATP and ADP act as crucial neurotransmitters and paracrine mediators.[7][8] Its

primary utility lies in its ability to prolong and potentiate the physiological effects of

endogenously released or exogenously applied purines in a variety of experimental systems.[1]

[2]

Core Mechanism of Action
ARL67156 is a non-hydrolyzable ATP analog.[2] The substitution of the β,γ-oxygen atom in the

triphosphate chain with a dibromomethylene group prevents enzymatic cleavage by

ectonucleotidases.[6] It exerts its effect by competitively binding to the active site of specific

ectonucleotidases, thereby inhibiting their function.

The primary targets of ARL67156 are members of the Ecto-Nucleoside Triphosphate

Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase

(E-NPP) families. Specifically, it has been shown to be a weak competitive inhibitor of human

NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1][2][5][6] Consequently, in cellular
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environments where these enzymes are dominant, ARL67156 can effectively prolong the

signaling effects of ATP.[1][2]

However, its inhibitory profile is not uniform across all ectonucleotidases. Studies have shown

that ARL67156 is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-

5'-nucleotidase (CD73).[1][2][5] Furthermore, some research indicates that ARL67156 is more

effective at inhibiting the degradation of ADP than ATP in certain tissues, such as murine

colonic muscles.[7] This suggests that in some contexts, the potentiation of purinergic signaling

by ARL67156 may be due to the accumulation of ADP rather than ATP.[7]
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Mechanism of ARL67156 in Purinergic Signaling.

Pharmacological Data
The inhibitory potency of ARL67156 has been quantified in various systems. The data

highlights its moderate, competitive nature and specificity for certain ectonucleotidase
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subtypes.

Parameter
Enzyme/Syste
m

Species Value Reference

pIC50 Ecto-ATPase Human (Blood) 4.62 [4]

NTPDase
Rat (Vas

Deferens)
5.1

pKi Ecto-ATPase
Rabbit (Ear

Artery)
5.2 [4]

Ki
NTPDase1

(CD39)
Human 11 ± 3 µM [1][2][6]

NTPDase3 Human 18 ± 4 µM [1][2][6]

NPP1 Human 12 ± 3 µM [1][2][6]

NTPDase1

(CD39)
Human ~1 µM [6][9]

Note: Discrepancies in Ki values for NTPDase1/CD39 may reflect different assay conditions or

methodologies.

Research Applications and Experimental Insights
ARL67156 is employed across diverse fields to investigate the roles of extracellular

nucleotides.

Neurotransmission: In the guinea-pig vas deferens and urinary bladder, ARL67156

potentiates neurogenic contractions by enhancing the action of ATP released from

sympathetic and parasympathetic nerves.[4]

Cardiovascular Disease: It has been shown to prevent the development of calcific aortic

valve disease in a rat model by inhibiting ectonucleotidase activity and apoptosis.[4]

Gastrointestinal Motility: In the murine colon, ARL67156 enhances relaxation responses to

ATP and ADP, suggesting a role for purinergic signaling in gut motility.[7]
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Cancer Immunology: Recent studies demonstrate that ARL67156 can enhance the

cytotoxicity of Natural Killer (NK) cells against gastric cancer cells. It achieves this by

upregulating activation molecules on NK cells through the vav1-Syk signaling pathway.

Experimental Logic for Physiological Assays
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Logical workflow for assessing ARL67156 effects.

Experimental Protocols
Ectonucleotidase Inhibition Assay via HPLC
This protocol is adapted from methodologies used to assess the degradation of ATP and ADP

in tissue superfusates.[7][8]

Objective: To quantify the inhibition of ATP/ADP hydrolysis by ARL67156.

Materials:

Tissue preparation (e.g., mouse colonic muscle strips) or recombinant enzyme.

Krebs solution or appropriate buffer.

ARL67156 trisodium salt.

Substrates: 1,N⁶-etheno-ATP (eATP) and 1,N⁶-etheno-ADP (eADP).

High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.

Perchloric acid.
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Potassium hydroxide.

Methodology:

Tissue Preparation: Isolate and prepare the tissue of interest, allowing it to equilibrate in

oxygenated Krebs solution.

Control Superfusion: Superfuse the tissue with Krebs solution containing a known

concentration of eATP or eADP (e.g., 10 µM) for a set period. Collect the superfusate at

timed intervals.

Inhibitor Treatment: Wash the tissue and then superfuse with Krebs solution containing

ARL67156 (e.g., 50-100 µM) for an incubation period of 20-30 minutes.

Test Superfusion: While maintaining the presence of ARL67156, repeat the superfusion with

the same concentration of eATP or eADP as in the control step. Collect the superfusate.

Sample Preparation: Stop the enzymatic reaction in the collected samples by adding

perchloric acid. Neutralize the samples with potassium hydroxide and centrifuge to remove

the precipitate.

HPLC Analysis: Analyze the supernatant using HPLC with fluorescence detection to

separate and quantify the amounts of eATP, eADP, eAMP, and e-adenosine in both control

and ARL67156-treated samples.

Data Analysis: Calculate the percentage of substrate hydrolyzed in the absence and

presence of ARL67156. Determine the inhibitory effect of the compound.

Isometric Tension Measurement in Smooth Muscle
This protocol is based on studies examining the effects of ARL67156 on smooth muscle

contractility.[4][7]

Objective: To measure the potentiation of ATP/ADP-induced muscle relaxation or contraction by

ARL67156.

Materials:
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Isolated smooth muscle tissue (e.g., guinea-pig vas deferens, murine colon).

Organ bath system with isometric force transducers.

Physiological salt solution (e.g., Krebs solution), gassed with 95% O₂ / 5% CO₂.

ATP and ADP stock solutions.

ARL67156 stock solution.

Data acquisition system.

Methodology:

Tissue Mounting: Mount the isolated tissue strip in an organ bath filled with gassed

physiological salt solution maintained at 37°C. Apply a baseline tension and allow the tissue

to equilibrate for at least 60 minutes.

Control Response: Generate a cumulative concentration-response curve by adding

increasing concentrations of ATP or ADP to the organ bath and recording the change in

isometric tension (contraction or relaxation).

Washout: Perform repeated washouts of the organ bath with fresh solution until the tissue

tension returns to baseline.

Inhibitor Incubation: Add ARL67156 (e.g., 100 µM) to the organ bath and incubate for 30

minutes.

Test Response: In the continued presence of ARL67156, repeat the cumulative

concentration-response curve for ATP or ADP.

Data Analysis: Compare the concentration-response curves obtained in the absence and

presence of ARL67156. A leftward shift in the curve indicates potentiation of the agonist's

effect.
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Generalized experimental workflow using ARL67156.

Limitations and Considerations
While a valuable tool, researchers must be aware of the limitations of ARL67156:
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Weak Inhibition: ARL67156 is a relatively weak inhibitor, and at high substrate

concentrations, such as those used in some biochemical assays, its inhibitory effect may be

overcome.[1][2]

Selectivity: It does not inhibit all ectonucleotidases, and its effects can vary between species

and tissue types.[1][2] For instance, it is a poor inhibitor of NTPDase2 and human

NTPDase8.[1][2]

In Vivo Suitability: Due to its moderate potency and potential for off-target effects, it is

primarily recommended as a tool compound for in vitro studies.[6]

ADP vs. ATP Degradation: As noted, its inhibitory action may be more pronounced on ADP

hydrolysis than ATP hydrolysis in some systems, which can affect the interpretation of

results.[7]

Conclusion

ARL67156 remains the most widely used and commercially available inhibitor for studying ecto-

ATPase activity.[1][2] Its ability to prevent the breakdown of extracellular ATP and ADP allows

for the detailed investigation of purinergic signaling in health and disease. By understanding its

specific mechanism, pharmacological profile, and experimental limitations, researchers can

effectively leverage ARL67156 to uncover the complex roles of purines in physiology and

pathophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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